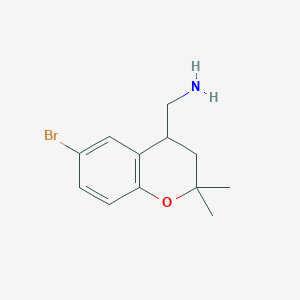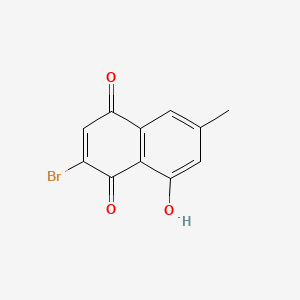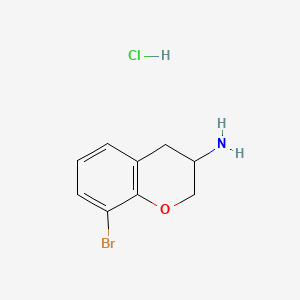
8-Bromochroman-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromochroman-3-amine hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl. It is a derivative of chroman, a bicyclic organic compound, and contains a bromine atom at the 8th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromochroman-3-amine hydrochloride typically involves the bromination of chroman followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position of chroman. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amine group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of chroman-3-one derivatives.
Reduction: Formation of 3-aminochroman derivatives.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromochroman-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromochroman-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 8-Bromochroman-4-amine hydrochloride
- 8-Bromochroman-3-ol
- 8-Bromochroman-3-carboxylic acid
Comparison: 8-Bromochroman-3-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and biological activity. Compared to 8-Bromochroman-4-amine hydrochloride, the position of the amine group affects the compound’s interaction with biological targets. The presence of the bromine atom distinguishes it from other chroman derivatives, enhancing its potential for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-3,7H,4-5,11H2;1H |
InChI Key |
ZCSMJHLHXGFUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC=C2Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


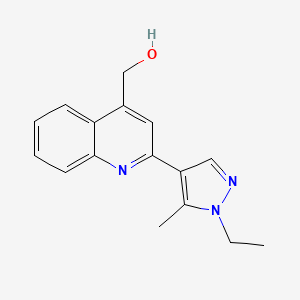
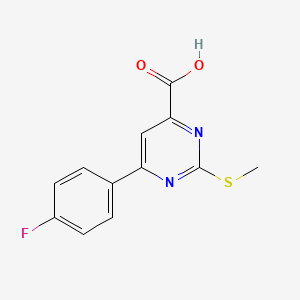

![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
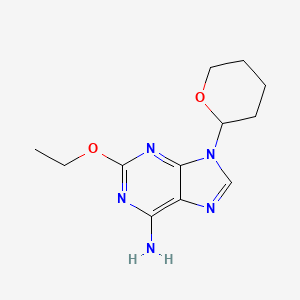
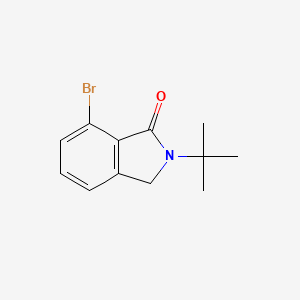

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
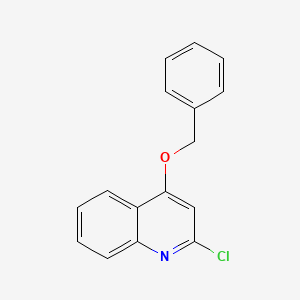
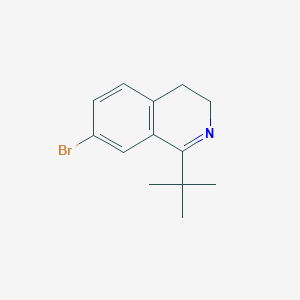
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
